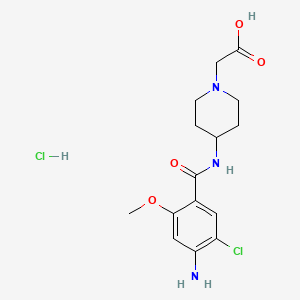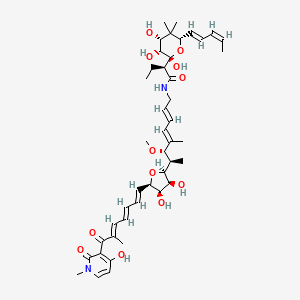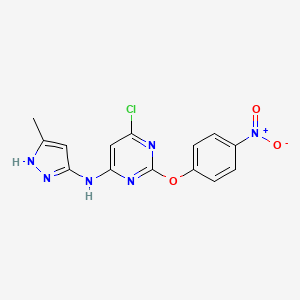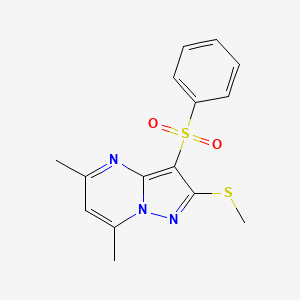
AZD4320
Overview
Description
AZD4320 is a novel small-molecule inhibitor that targets both B-cell lymphoma 2 and B-cell lymphoma-extra large proteins. These proteins are part of the B-cell lymphoma 2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, this compound induces apoptosis in cancer cells, making it a promising candidate for cancer therapy, particularly in hematologic malignancies such as acute myeloid leukemia and mantle cell lymphoma .
Preparation Methods
The synthesis of AZD4320 involves structure-based chemistry to design a small-molecule inhibitor with high affinity for B-cell lymphoma 2 and B-cell lymphoma-extra large proteins. The synthetic route includes multiple steps of organic synthesis, involving the formation of key intermediates and final coupling reactions under specific conditions. Industrial production methods for this compound are not extensively detailed in the literature, but typically involve large-scale synthesis and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
AZD4320 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its binding affinity or specificity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
AZD4320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of B-cell lymphoma 2 and B-cell lymphoma-extra large proteins.
Biology: Employed in cell-based assays to investigate the role of B-cell lymphoma 2 family proteins in apoptosis and cancer cell survival.
Medicine: Explored as a therapeutic agent in preclinical models of hematologic malignancies, showing promising results in inducing tumor regression and overcoming resistance to other therapies.
Industry: Potentially used in the development of new cancer therapies and as a reference compound in drug discovery and development
Mechanism of Action
AZD4320 exerts its effects by mimicking the BH3 domain of pro-apoptotic proteins, thereby binding to and inhibiting the anti-apoptotic proteins B-cell lymphoma 2 and B-cell lymphoma-extra large. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to the activation of the mitochondrial apoptotic pathway. The result is the induction of apoptosis in cancer cells, which is a desirable outcome in cancer therapy .
Comparison with Similar Compounds
AZD4320 is unique in its dual inhibition of both B-cell lymphoma 2 and B-cell lymphoma-extra large proteins, which distinguishes it from other inhibitors that target only one of these proteins. Similar compounds include:
Venetoclax: A selective inhibitor of B-cell lymphoma 2, used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A dual inhibitor of B-cell lymphoma 2 and B-cell lymphoma-extra large, but with a different toxicity profile compared to this compound.
AZD5991: An inhibitor of myeloid cell leukemia 1, another member of the B-cell lymphoma 2 family, often used in combination with this compound to overcome resistance in cancer cells .
This compound’s ability to target both B-cell lymphoma 2 and B-cell lymphoma-extra large proteins with manageable toxicity makes it a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEJSHNDABUZNY-UJNHCCGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClF3N4O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357576-48-7 | |
| Record name | AZD-4320 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357576487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-4320 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1ZTY91OR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 3-[[1-[2-(4-fluoroanilino)pyrimidin-4-yl]pyrrolidin-3-yl]carbamoylamino]benzoate](/img/structure/B605682.png)





![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)
![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

